

# amonabactin T structure elucidation

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## Compound Focus: amonabactin T

CAS No.: 120919-04-2

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## Core Structure of the Amonabactins

The amonabactins are a family of peptide-based bis-catecholate siderophores produced by *Aeromonas hydrophila*. Their general backbone is composed of either tri- or tetrapeptides with the sequence **(Gly)-L-Lys-L-Lys-D-Aro**, where glycine is optional and "Aro" is either tryptophan or phenylalanine [1]. The iron-chelating **2,3-dihydroxybenzamide groups** are attached to the  $\epsilon$ -amino group of the C-terminal lysine and either to the glycine (if present) or to the  $\epsilon$ -amino group of the N-terminal lysine [1]. The architecture includes an inverted D-aromatic amino acid, which helps protect the molecule from enzymatic degradation [1].

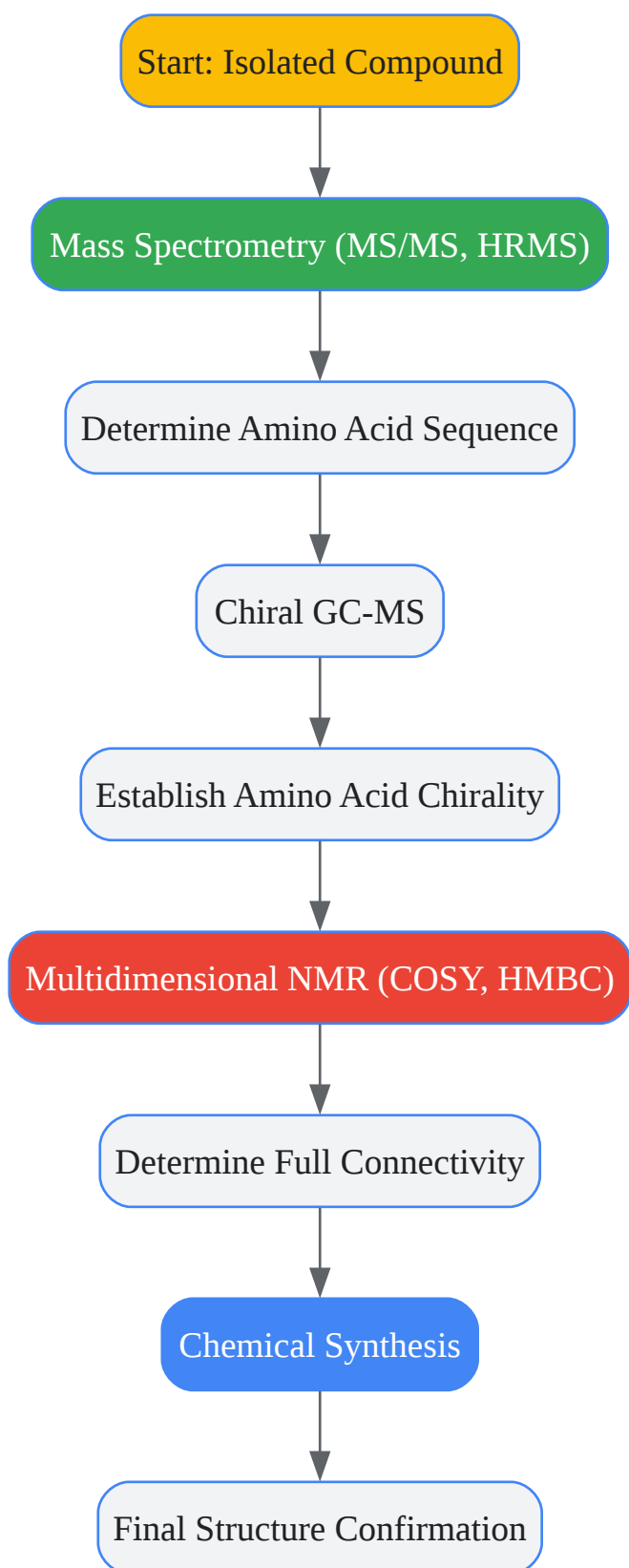
## Key Techniques for Structure Elucidation

The structure of the amonabactins was determined using a combination of advanced analytical techniques, detailed in the table below.

Technique	Key Application / Information Gained
Tandem Mass Spectrometry (MS/MS)	Established the sequence of the amino acid components [1].

Technique	Key Application / Information Gained
Chiral Gas Chromatography-Mass Spectra	Determined the chirality (D/L configuration) of the constituent amino acids [1].
Multidimensional NMR (e.g., COSY, HMBC)	Determined full atomic connectivity and the final structure through spin systems and long-range couplings [1].
Chemical Synthesis	Final proof of structure by comparing synthetic materials with the natural products [1].
High-Resolution MS (HRMS)	Established the precise molecular formula [2].

The general workflow for structure elucidation integrates these techniques, as shown below.



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*Structure elucidation workflow for amonabactins.*

## Detailed Experimental Protocols

For researchers aiming to replicate or adapt these methods, the following outlines the key experimental procedures.

### Sequence Determination via Tandem MS

Mass spectrometry was critical for deconstructing the peptide sequence.

- **Objective:** To fragment the intact amonabactin molecule and deduce the sequence of its amino acid building blocks based on the mass of the resulting fragments [1].
- **Protocol:** The isolated compound is introduced into a tandem mass spectrometer. A specific precursor ion (likely the protonated molecule,  $[M+H]^+$ ) is selected and fragmented, often by collision-induced dissociation (CID). The resulting product ion spectrum is analyzed [3]. The fragmentation pattern reveals the order of amino acids, as the breakage of peptide bonds produces a ladder of fragments whose mass differences correspond to the mass of specific amino acid residues [1].

### Chirality Analysis via Chiral GC-MS

Determining the D/L configuration of amino acids is crucial for understanding the complete structure.

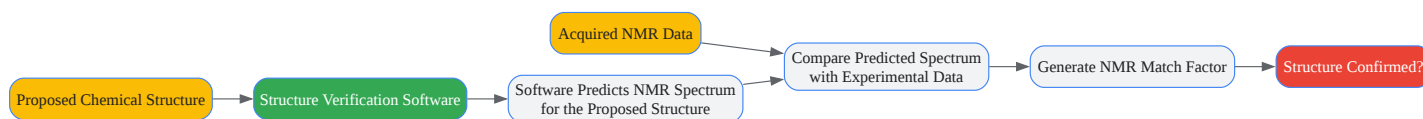
- **Objective:** To determine the absolute configuration (D or L) of each amino acid in the peptide chain [1].
- **Protocol:** A pure sample of amonabactin is completely hydrolyzed into its individual amino acids under acidic conditions. These amino acids are then derivatized to form volatile diastereomers using a chiral agent. The derivatives are separated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The retention times of the derivatives are compared to those of standard D- and L-amino acids to assign stereochemistry [1].

### Structural Connectivity via 2D NMR

NMR spectroscopy provided the three-dimensional atomic connectivity.

- **Objective:** To determine the full connectivity of atoms within the molecule, including the attachment points of the 2,3-dihydroxybenzamide groups [1].
- **Protocol:**
  - **Sample Preparation:** Dissolve 5-20 mg of pure compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD<sub>3</sub>OD) [4].
  - **Data Acquisition:** Collect a suite of 1D and 2D NMR experiments, including:
    - **<sup>1</sup>H-<sup>1</sup>H COSY:** Reveals protons that are coupled to each other through chemical bonds (typically two or three bonds apart).
    - **HMBC (Heteronuclear Multiple Bond Correlation):** Correlates protons with carbon atoms over longer ranges (2-4 bonds). This is essential for establishing linkages between structural units, such as connecting the catechol groups to the specific ε-amines of the lysine residues [1] [2].
  - **Spectral Interpretation:** Analyze the cross-peaks in 2D spectra to map out the entire structure.

The process of analyzing NMR data to confirm a proposed structure involves specific checks, as shown below.



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*NMR data verification workflow for structure confirmation.*

## Final Confirmation via Synthesis

- **Objective:** To provide irrefutable proof of the proposed structure.
- **Protocol:** The structure deduced from spectral data is synthesized via solid-phase or solution-phase peptide synthesis. The synthetic product is compared to the natural isolate using analytical techniques such as co-injection in HPLC, comparative NMR spectroscopy, and MS. Identical analytical profiles confirm the structure [1].

## Complementary Modern Techniques

While the original studies used the methods above, current practice employs further advancements:

- **Computer-Assisted Structure Elucidation (CASE):** Software systems can use NMR and MS data as input to automatically generate and rank candidate structures, reducing interpreter bias and solving complex problems [3] [5].
- **Genome Mining:** Tools like antiSMASH can analyze the bacterium's genome to identify the gene cluster responsible for amonabactin biosynthesis, providing a genetic blueprint that supports the chemically derived structure [3].

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## References

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